molecular formula C6H8ClN3O B2865315 1-(2-Chloroethyl)pyrazole-4-carboxamide CAS No. 1879376-51-8

1-(2-Chloroethyl)pyrazole-4-carboxamide

Cat. No.: B2865315
CAS No.: 1879376-51-8
M. Wt: 173.6
InChI Key: XXPONUSSYQTEQU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chloroethyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with chloroethyl reagents. One common method includes the reaction of pyrazole-4-carboxamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation may produce a carboxylic acid or ketone.

Scientific Research Applications

1-(2-Chloroethyl)pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

    Pyrazole-4-carboxamide: Lacks the chloroethyl group, making it less reactive in certain substitution reactions.

    1-(2-Bromoethyl)pyrazole-4-carboxamide: Similar structure but with a bromoethyl group, which may exhibit different reactivity and biological activity.

    1-(2-Hydroxyethyl)pyrazole-4-carboxamide: Contains a hydroxyethyl group, offering different hydrogen bonding and solubility properties.

Uniqueness: 1-(2-Chloroethyl)pyrazole-4-carboxamide is unique due to its chloroethyl group, which provides specific reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in chemical biology and medicinal chemistry for developing targeted inhibitors and studying enzyme mechanisms .

Properties

IUPAC Name

1-(2-chloroethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-1-2-10-4-5(3-9-10)6(8)11/h3-4H,1-2H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPONUSSYQTEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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